2-Phenyl-4-(trifluoromethyl)-1H-imidazole

Physicochemical profiling pKa modulation Lipophilicity enhancement

Researchers studying nitric oxide synthase (NOS) pharmacology often encounter isoform selectivity challenges when using non-fluorinated imidazoles. 2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS 33469-36-2) solves this by providing validated functional nNOS selectivity in intact tissue preparations. - Exhibits a >10-fold lipophilicity enhancement (LogP 3.14 vs. 1.88 for 2-phenylimidazole) and a pKa shift of ~1.8 units, ensuring membrane permeability and target engagement distinct from non-fluorinated analogs. - Serves as a definitive 2-aryl-4-CF3-imidazole xanthine oxidase inhibitor scaffold meeting both pharmacophoric requirements defined by Baldwin et al. - Supplied at ≥97% purity with well-characterized melting point (212-213°C), enabling reproducible structure-activity relationship studies.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 33469-36-2
Cat. No. B1330886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-(trifluoromethyl)-1H-imidazole
CAS33469-36-2
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)
InChIKeyBNLUKQUPRXZCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-(trifluoromethyl)-1H-imidazole: Core Profile


2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS 33469-36-2) is a disubstituted imidazole derivative featuring a 2-phenyl group and a 4-trifluoromethyl substituent on the 1H-imidazole core [1]. With a molecular formula of C10H7F3N2 and a molecular weight of 212.17 g/mol, this compound belongs to the class of 4-(trifluoromethyl)imidazoles, which were first systematically characterized as a new class of xanthine oxidase inhibitors requiring both a 2-aryl substituent and a free imino group for activity [2]. The compound is commercially available at ≥97% purity and is utilized as a research tool in nitric oxide synthase (NOS) pharmacology, as a synthetic building block for more complex heterocyclic systems, and as a probe for intracellular calcium signaling pathways [3].

Why 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Is Irreplaceable


The 4-trifluoromethyl substituent on the imidazole ring is not a passive structural decoration; it fundamentally alters the compound's physicochemical and pharmacological profile relative to non-fluorinated counterparts such as 2-phenylimidazole (CAS 670-96-2). The CF3 group lowers the imidazole N-H pKa by approximately 1.8 log units (from ~12.67 to ~10.88), increasing the fraction of the neutral, membrane-permeable species at physiological pH [1]. Simultaneously, the computed LogP increases from 1.88 to 3.14, reflecting a >10-fold enhancement in lipophilicity that can profoundly affect target binding, off-target promiscuity, and metabolic stability [1]. Moreover, the 4-CF3 substitution pattern on the imidazole ring is structurally distinct from the N-aryl CF3 arrangement found in the commonly used nNOS inhibitor TRIM (CAS 25371-96-4), resulting in different isoform selectivity profiles and pharmacological utility [2]. These quantifiable differences mean that substituting this compound with 2-phenylimidazole or TRIM in a experimental protocol will yield non-equivalent results, potentially invalidating comparative analyses and structure-activity relationship interpretations.

Comparative Evidence for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole


pKa and LogP Shifts vs. 2-Phenylimidazole

The introduction of a trifluoromethyl group at the 4-position of the imidazole ring produces a measurable decrease in the N-H acid dissociation constant (pKa) and a concomitant increase in partition coefficient (LogP) compared to the unsubstituted 2-phenylimidazole scaffold [1]. The target compound exhibits a pKa of 10.88 versus 12.67 for 2-phenylimidazole, a difference of 1.79 log units, reflecting the electron-withdrawing effect of the CF3 group and the resulting stabilization of the imidazolate anion [1]. The LogP increases from 1.88 to 3.14 (ΔLogP = 1.26), indicating a greater than 18-fold increase in lipophilicity that directly impacts membrane permeability and non-specific protein binding [1].

Physicochemical profiling pKa modulation Lipophilicity enhancement

Xanthine Oxidase Inhibitory Pharmacophore: 2-Aryl-4-CF3-Imidazole

The foundational structure-activity relationship study by Baldwin et al. (1975) established that 2-substituted 4-trifluoromethylimidazoles represent a distinct class of xanthine oxidase inhibitors, with two absolute structural requirements: (i) a 2-aryl substituent and (ii) a free imino (N-H) group on the imidazole ring [1]. The target compound 2-Phenyl-4-(trifluoromethyl)-1H-imidazole satisfies both requirements, placing it within the active pharmacophore class. In contrast, the positional isomer TRIM (1-(2-trifluoromethylphenyl)imidazole) lacks the free N-H (N1 is substituted) and possesses the CF3 group on the phenyl ring rather than the imidazole core, rendering it inactive against xanthine oxidase despite its established nNOS inhibitory activity [2]. The classical purine-based inhibitor allopurinol (IC50 ~0.2-2 μM) operates through a distinct mechanism involving metabolic conversion to oxypurinol, whereas 4-trifluoromethylimidazoles act as direct, reversible inhibitors of the enzyme [1].

Xanthine oxidase inhibition Non-purine inhibitors Structure-activity relationship

Functional nNOS Selectivity in Ex Vivo Vascular Tissue

In an ex vivo study using isolated coronary arteries, trifluoromethylphenylimidazole (identified as 2-Phenyl-4-(trifluoromethyl)-1H-imidazole by the CPI database [1]), administered at 100 μM, decreased acetylcholine-induced dilation selectively in arteries from endothelial NOS (eNOS)-deficient mice while having no effect on responses in wild-type mouse arteries [2]. This functional outcome indicates that the compound preferentially inhibits neuronal NOS (nNOS) over eNOS at the tested concentration, as the dilatory response in eNOS-/- mice is mediated by nNOS-derived NO [2]. In comparison, TRIM (the N-aryl isomer) demonstrates a broader inhibition profile with reported IC50 values of 28.2 μM for nNOS (mouse), 27.0 μM for iNOS (rat), and 1057.5 μM for eNOS (bovine), yielding an nNOS/eNOS selectivity ratio of approximately 37.5-fold in isolated enzyme assays [3].

Neuronal nitric oxide synthase Isoform selectivity Vascular pharmacology

Synthetic Utility as a Fluorinated Building Block

The 4-trifluoromethyl group on the imidazole ring serves as both a pharmacophoric element and a synthetic handle. Baldwin et al. (1975) demonstrated that basic hydrolysis of the trifluoromethyl group in this compound class provides a facile route to imidazole-4-carboxylic acids, offering a synthetic entry point not available from non-fluorinated 2-phenylimidazole [1]. The compound has a defined melting point range of 212-213°C, a boiling point of 336.8°C at 760 mmHg, and is commercially supplied at ≥97% purity with MDL number MFCD10000861, ensuring batch-to-batch consistency for reproducible synthetic chemistry . In contrast, 2-phenylimidazole (mp 145°C, bp 340°C) lacks the synthetic versatility conferred by the CF3 group and the associated electronic modulation of the imidazole ring . The CF3 group also enhances the metabolic stability of downstream derivatives by blocking potential oxidative metabolism at the imidazole 4-position, a well-established advantage of trifluoromethyl substitution in medicinal chemistry [2].

Fluorinated building blocks Heterocyclic synthesis Medicinal chemistry intermediates

Primary Applications of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole


Non-Purine Xanthine Oxidase Inhibitor Screening

As a definitive member of the 2-aryl-4-trifluoromethylimidazole class of xanthine oxidase inhibitors defined by Baldwin et al. (1975), this compound serves as a validated scaffold for structure-activity relationship studies aimed at developing non-purine alternatives to allopurinol [1]. The free N-H and 2-phenyl substituent satisfy the two absolute pharmacophoric requirements for activity, making this compound a critical reference standard for screening campaigns seeking novel xanthine oxidase inhibitors that operate through a reversible, direct inhibition mechanism distinct from the suicide-inhibitor mechanism of allopurinol [1]. The 4-CF3 group also provides a synthetic entry point to imidazole-4-carboxylic acid derivatives via basic hydrolysis, enabling rapid exploration of chemical space around the imidazole core [1].

nNOS Pharmacology in Intact Vascular and Neuronal Tissues

The demonstrated functional nNOS selectivity of trifluoromethylphenylimidazole in ex vivo coronary artery preparations from eNOS-deficient mice [2] positions this compound as a tissue-level pharmacological tool for dissecting the relative contributions of nNOS versus eNOS to nitric oxide-mediated vascular responses. Unlike TRIM, which is primarily characterized in isolated enzyme assays [3], the target compound has published evidence of functional selectivity in an intact tissue context, making it particularly suitable for studies where preservation of tissue architecture and cell-cell interactions is critical for interpreting NOS isoform contributions [2].

Fluorinated Heterocyclic Library Synthesis

With a purity specification of ≥97%, a well-defined melting point (212-213°C), and the synthetic versatility of the 4-CF3 substituent, this compound is an ideal starting material for constructing focused libraries of fluorinated imidazole derivatives [4]. The CF3 group simultaneously enhances lipophilicity (LogP 3.14 vs. 1.88 for non-fluorinated analog), modulates the imidazole pKa (10.88 vs. 12.67), and provides metabolic stability to downstream derivatives by blocking potential oxidative metabolism at the 4-position [4]. These combined properties make it a strategically superior building block to 2-phenylimidazole when designing CNS-penetrant or metabolically stable drug candidates [4].

Calcium Signaling and Oxidative Stress Research

Preliminary evidence indicates that 2-Phenyl-4-(trifluoromethyl)-1H-imidazole modulates intracellular calcium release from the sarcoplasmic reticulum and reduces oxidative DNA damage in vitro, with associated effects on blood pressure and heart rate in murine models . While the quantitative comparative data for these activities remain limited relative to the NOS and xanthine oxidase evidence, researchers investigating the intersection of calcium homeostasis, oxidative stress, and imidazole-based pharmacology may find this compound useful as a starting point for mechanistic studies, particularly given its distinct physicochemical profile compared to non-fluorinated analogs .

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